molecular formula C10H6ClN5O5 B5259300 (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine

(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine

Cat. No.: B5259300
M. Wt: 311.64 g/mol
InChI Key: WVMGZWPLBMDVAY-LCYFTJDESA-N
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Description

(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine typically involves multi-step organic reactions. The starting materials often include chlorinated pyridines and dinitropyridines, which undergo a series of reactions such as nitration, chlorination, and imination. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine include other chlorinated and nitrated pyridines, such as:

  • 5-chloro-2-nitropyridine
  • 3,5-dinitropyridine
  • 2-chloro-3,5-dinitropyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O5/c11-6-1-2-9(14(17)5-6)13-10-8(16(20)21)3-7(4-12-10)15(18)19/h1-5,17H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGZWPLBMDVAY-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])N(C=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=N/C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])/N(C=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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